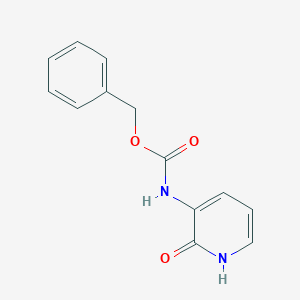

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

概要

説明

“Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” is an organic compound with the molecular formula C13H12N2O3 . It has an average mass of 244.246 Da and a monoisotopic mass of 244.084793 Da . It is also known by its IUPAC name, "(2-Oxo-1,2-dihydro-3-pyridinyl)carbamic acid benzyl ester" .

Synthesis Analysis

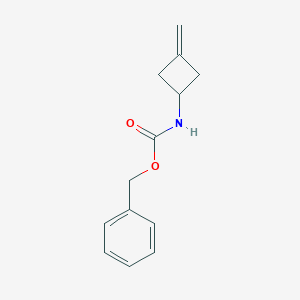

The synthesis of “Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” involves the reaction of an amine with benzyl chloroformate in the presence of sodium carbonate . The reaction is carried out in tetrahydrofuran (THF) at 0-20°C . After the reaction is complete, the mixture is diluted with water and the resultant precipitate is removed by filtration . The solid is then dissolved in dichloromethane (DCM) with gentle warming and the resultant solution is washed with water and brine . The organic layer is dried over sodium sulfate and concentrated in vacuo to give the desired product .

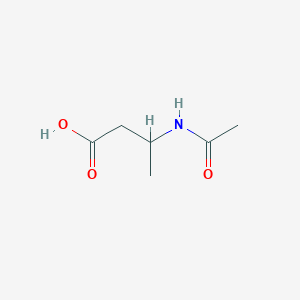

Molecular Structure Analysis

The molecular structure of “Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” consists of a benzyl group attached to a carbamate group, which is further attached to a 2-oxo-1,2-dihydropyridin-3-yl group .

Physical And Chemical Properties Analysis

“Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” has a density of 1.3±0.1 g/cm3, a boiling point of 474.3±45.0 °C at 760 mmHg, and a flash point of 240.6±28.7 °C . It has a molar refractivity of 66.0±0.4 cm3, and a molar volume of 188.5±5.0 cm3 . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its LogP is 1.71 .

科学的研究の応用

Pharmaceutical Research

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate has been identified as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure is pivotal in the development of compounds with potential antiviral and antitumor activities . The compound’s ability to mimic peptide behavior makes it a significant player in the design of protease inhibitors, which are crucial in the treatment of diseases like HIV.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules. Its reactivity allows for selective O-benzylation, which is a critical step in the protection of functional groups during the synthesis of natural products and biologically active molecules .

Drug Design

The compound’s structural features make it an excellent candidate for drug design, particularly in the realm of neurological disorders. It has been used in the discovery of noncompetitive antagonists for AMPA-type ionotropic glutamate receptors, which are linked to epilepsy and other neurodegenerative diseases .

Computational Chemistry

The compound’s structure is used in computational studies to model interactions with biological targets. Its physicochemical properties, such as lipophilicity and solubility, are calculated to predict its behavior in biological systems .

Safety And Hazards

“Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” is classified as a warning signal word . Its hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJFINHRLBJIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476431 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

CAS RN |

147269-67-8 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

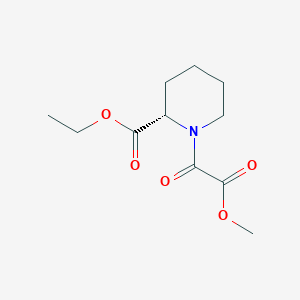

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)

![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)